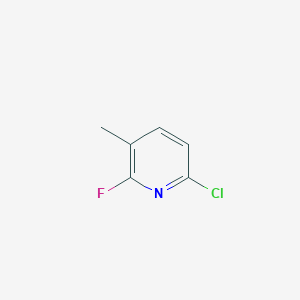

6-Chloro-2-fluoro-3-methylpyridine

Description

6-Chloro-2-fluoro-3-methylpyridine is a halogenated pyridine derivative characterized by a chlorine atom at position 6, a fluorine atom at position 2, and a methyl group at position 3. This compound is of significant interest in agrochemical and pharmaceutical research due to the synergistic electronic effects of its substituents. The chlorine and fluorine atoms enhance electrophilicity and metabolic stability, while the methyl group contributes to steric bulk and lipophilicity .

Synthesis: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using boronic acid intermediates and halogenated precursors under inert conditions .

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKKBGCGSJQBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720900 | |

| Record name | 6-Chloro-2-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227598-47-1 | |

| Record name | 6-Chloro-2-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-methylpyridine can be achieved through various methods. One common approach involves the halogenation of 2-fluoro-3-methylpyridine. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the 6-position .

Another method involves the fluorination of 6-chloro-3-methylpyridine. This can be done using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to achieve the desired substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Electrophilic Substitution: Reagents like bromine or iodine in the presence of Lewis acids such as aluminum chloride (AlCl3) are employed.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and dihydropyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-fluoro-3-methylpyridine serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique electronic properties allow it to act as an intermediate in developing drugs targeting multiple diseases, including cancer and infectious diseases.

- Case Study : Research published in MDPI highlights that halogenated pyridines, including derivatives of this compound, exhibit anticancer activity by inhibiting cell proliferation through apoptosis pathways.

Agrochemicals

This compound is utilized in formulating agrochemicals such as herbicides and insecticides. Its structural characteristics contribute to enhanced efficacy and selectivity in pest control applications.

- Data Table: Agrochemical Applications

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Herbicide formulation | High |

| 6-Chloro-3-fluoro-2-methylpyridine | Insecticide development | Moderate |

Material Science

In material science, this compound is explored for its potential use in producing specialty polymers and coatings. Its unique reactivity enhances the durability and chemical resistance of materials.

Structure-Activity Relationship (SAR)

Research into the SAR of pyridine derivatives indicates that modifications to halogen positions significantly influence biological activity. For instance, compounds with fluorine at the 2-position generally exhibit higher binding affinities to target proteins compared to those without fluorine.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cl at 6, F at 2, CH₃ at 3 | Anticancer potential |

| 5-Bromo-2-methoxy-6-methylpyridine | Br at 5, OCH₃ at 2 | Anticancer properties |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | Cl at 4, CF₃ at 5 | Antihyperglycemic effects |

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The presence of halogen substituents enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins.

Pharmacological Potential

Research indicates several pharmacological properties associated with halogenated pyridines:

- Anticancer Activity : Halogenated pyridines have been studied for their potential as anti-cancer agents.

- Antidiabetic Effects : Some derivatives demonstrate antihyperglycemic properties.

- Antihypertensive Properties : Certain analogs show promise in lowering blood pressure.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of electron-withdrawing groups like chlorine and fluorine can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

6-Chloro-3-fluoro-2-methylpyridine (Positional Isomer)

- Substituents : Cl (6), F (3), CH₃ (2).

- Key Differences : Swapping fluorine and methyl group positions alters electronic distribution. The fluorine at position 3 increases electron-withdrawing effects near the methyl group, reducing reactivity in nucleophilic substitutions compared to the target compound.

- Properties : Higher logP (2.3 vs. 2.1) due to reduced polarity.

- Bioactivity : Demonstrates antifungal activity in preliminary studies, suggesting substituent position critically influences target selectivity .

Functional Group Variants

6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine

- Substituents : Cl (6), F (2), OCH₂OCH₃ (3).

- Key Differences : The methoxymethoxy group enhances water solubility (logP ~1.8) but reduces membrane permeability.

- Applications: Potential as an intermediate for prodrugs due to hydrolyzable ether linkages .

6-Chloro-2-fluoro-3-methanesulfonyl-pyridine

Aryl-Substituted Derivatives

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

- Substituents : Aryl group with Cl and CF₃ at positions 5 and 2, respectively; F (3), CH₃ (2).

- Key Differences : The bulky aryl group increases molecular weight (289.66 g/mol) and lipophilicity (logP ~3.9).

- Bioactivity : Exhibits broad-spectrum antifungal and antibacterial activity, attributed to the trifluoromethyl group enhancing target binding affinity .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |

|---|---|---|---|---|

| 6-Chloro-2-fluoro-3-methylpyridine | C₆H₄ClF₂N | 163.56 | 2.1 | 1.2 |

| 6-Chloro-3-fluoro-2-methylpyridine | C₆H₄ClF₂N | 163.56 | 2.3 | 0.8 |

| 6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine | C₇H₇ClFNO₂ | 191.59 | 1.8 | 5.6 |

| 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine | C₁₃H₈ClF₄N | 289.66 | 3.9 | 0.1 |

Key Findings

- Substituent Positions : Fluorine at position 2 (vs. 3) in the target compound enhances electrophilicity at position 4, making it more reactive in coupling reactions .

- Functional Groups : Electron-withdrawing groups (e.g., SO₂CH₃) increase acidity and reactivity, while ethers (e.g., OCH₂OCH₃) improve solubility .

- Aryl Modifications : Bulky aryl groups improve bioactivity but reduce solubility, limiting formulation options .

Biological Activity

6-Chloro-2-fluoro-3-methylpyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by a chlorine atom at the 6-position and a fluorine atom at the 2-position of the pyridine ring, has been investigated for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings, case studies, and synthesized data.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 151.56 g/mol |

| Boiling Point | Not available |

| Solubility | High |

| Log P (octanol-water) | 2.57 |

| TPSA | 12.89 Ų |

Anticancer Activity

Research has shown that halogenated pyridines exhibit significant anticancer properties. A study indicated that derivatives similar to this compound have been effective against colorectal cancer cells due to their ability to inhibit specific cellular pathways involved in tumor growth . The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Effects

In addition to anticancer properties, compounds in the pyridine class have demonstrated anti-inflammatory effects. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This property is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of pyridine derivatives, including this compound. Research indicates that this compound exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent . The exact mechanism may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy in Colorectal Cancer

In a controlled study involving human colorectal cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating substantial potency against these cancer cells . The study also highlighted the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of this compound utilized lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with this compound led to a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. Research indicates that modifications at different positions on the pyridine ring can enhance potency and selectivity. For instance, substituting different halogens or functional groups can significantly affect the compound's interaction with biological targets .

Table: Summary of SAR Findings

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Fluorine | Increased potency |

| 3 | Methyl | Enhanced selectivity |

| 6 | Chlorine | Improved anticancer effects |

Q & A

Q. What are the established synthetic routes for 6-Chloro-2-fluoro-3-methylpyridine?

The synthesis typically involves halogenation and cross-coupling reactions. A common approach is fluorination of chlorinated pyridine precursors using agents like KF in DMSO, followed by Suzuki-Miyaura coupling with boronic acids to introduce substituents. For example, palladium-catalyzed coupling of methylpyridine boronic acids with chloro-fluoro intermediates under inert atmospheres (e.g., argon) in dioxane/water mixtures has been reported . Reaction conditions (e.g., 100°C for 1 hour) and purification via petroleum ether/ethyl acetate trituration are critical for yield optimization .

Q. What spectroscopic techniques are effective for characterizing this compound?

- FTIR/Raman : Used to identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹) and compare experimental data with B3LYP/6-311++G** computational models .

- NMR : and NMR resolve fluorine and carbon environments, distinguishing regioisomers.

- X-ray crystallography : Determines molecular geometry and intermolecular interactions (e.g., C–H···π stacking) using SHELX software .

Q. What are the key physical properties relevant to laboratory handling?

While direct data for this compound is limited, analogs like 2-Chloro-3-fluoropyridine (bp: 80°C, density: 1.323 g/cm³) suggest volatility and flammability (Fp: 63°C). Use fume hoods and flame-resistant equipment .

Q. What are common intermediates in its synthesis?

Key intermediates include:

- Boronic acid derivatives (e.g., 2-methyl-3-fluoropyridine-6-boronic acid) for cross-coupling .

- Chloro-fluoro precursors (e.g., 2-chloro-6-fluoro-3-nitropyridine) for functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization?

Regioselectivity in electrophilic substitution is influenced by directing groups. For example, the methyl group at position 3 directs electrophiles to position 4 or 5. Computational modeling (DFT) predicts activation barriers for competing pathways. Experimental validation via LC-MS or NMR tracks substitution patterns .

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

- Basis set selection : B3PW91/cc-pVTZ may improve accuracy over B3LYP for fluorine-containing systems .

- Solvent corrections : Include implicit solvent models (e.g., PCM) in DFT calculations to match experimental FTIR/Raman results .

- Isotopic labeling : or labeling reduces spectral overlap in crowded regions .

Q. What computational approaches predict reactivity in nucleophilic substitution?

- DFT : Calculate Fukui indices to identify electrophilic sites. Transition state analysis (e.g., NEB method) models SNAr mechanisms.

- MD simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction rates .

Q. How to optimize purification methods for isomeric byproducts?

- Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to separate regioisomers.

- Recrystallization : Slow evaporation of petroleum ether/ethyl acetate (1:1) yields high-purity crystals .

- HPLC-MS : Monitor fraction purity in real-time, especially for nitro or trifluoromethyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.